molecular formula C10H8BrNO B2910406 4'-Bromospiro[cyclopropane-1,3'-indolin]-2'-one CAS No. 1637752-37-4

4'-Bromospiro[cyclopropane-1,3'-indolin]-2'-one

Cat. No.: B2910406
CAS No.: 1637752-37-4
M. Wt: 238.084
InChI Key: PSJOQBQRAHOTPT-UHFFFAOYSA-N
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Description

4'-Bromospiro[cyclopropane-1,3'-indolin]-2'-one is a spirocyclic oxindole derivative featuring a cyclopropane ring fused to the indolin-2-one scaffold at the 3' position, with a bromine substituent at the 4' position of the indoline ring. This compound belongs to a class of molecules known for their structural rigidity, which enhances binding specificity to biological targets.

The synthesis of spiro[cyclopropane-1,3'-indolin]-2'-ones often employs metal-free cyclopropanation strategies using tosylhydrazone salts or diazo reagents, enabling stereoselective construction of the cyclopropane ring . The 4'-bromo substitution is less commonly reported compared to 5' or 6' positional isomers, suggesting unique synthetic challenges or differential biological relevance .

Properties

IUPAC Name

4-bromospiro[1H-indole-3,1'-cyclopropane]-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO/c11-6-2-1-3-7-8(6)10(4-5-10)9(13)12-7/h1-3H,4-5H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSJOQBQRAHOTPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12C3=C(C=CC=C3Br)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Bromospiro[cyclopropane-1,3’-indolin]-2’-one typically involves the formation of the spirocyclic structure through cyclization reactions. One common method involves the reaction of a brominated indoline derivative with a cyclopropane precursor under specific conditions that promote the formation of the spirocyclic ring. The reaction conditions often include the use of a base, such as sodium hydride, and a solvent like dimethylformamide, under controlled temperature conditions .

Industrial Production Methods

While detailed industrial production methods for 4’-Bromospiro[cyclopropane-1,3’-indolin]-2’-one are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4’-Bromospiro[cyclopropane-1,3’-indolin]-2’-one can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The indoline moiety can be oxidized to form indole derivatives.

    Reduction Reactions: The compound can undergo reduction reactions to modify the cyclopropane ring or the indoline moiety.

Common Reagents and Conditions

Common reagents used in these reactions include bases like sodium hydride for substitution reactions, oxidizing agents such as potassium permanganate for oxidation reactions, and reducing agents like lithium aluminum hydride for reduction reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted spirocyclic compounds, while oxidation reactions can produce indole derivatives.

Scientific Research Applications

4’-Bromospiro[cyclopropane-1,3’-indolin]-2’-one has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4’-Bromospiro[cyclopropane-1,3’-indolin]-2’-one involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with proteins involved in cell signaling and metabolism .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Table 1: Substituent Effects on Activity
Compound Name Substituent Position Biological Target Key Activity Reference
4'-Bromospiro[...]-2'-one 4'-Br CDK8 (potential) Not explicitly reported
5'-Bromospiro[...]-2'-one 5'-Br CDK8 Anticancer (in vitro)
CFI-400945 (5'-methoxy derivative) 5'-OCH3 PLK4 IC50 = 1–10 nM (PLK4 inhibition)
(1S,2S)-5'-Chloro derivative 5'-Cl HIV-1 reverse transcriptase EC50 = 0.8 µM (anti-HIV)
5'-Fluorospiro[...]-2'-one 5'-F Undisclosed Anticancer (cell line screening)

Key Observations :

  • 5'-Substituents: Dominant in literature, with 5'-Br, 5'-OCH3, and 5'-Cl showing activity against PLK4, CDK8, and HIV-1, respectively. The 5'-methoxy group in CFI-400945 confers nanomolar PLK4 inhibition and oral bioavailability .
  • However, the 4' position may reduce steric compatibility with PLK4’s active site compared to 5'-substituted derivatives .
  • Halogen Effects : Bromine’s bulkiness and electronegativity enhance target binding in some contexts (e.g., CDK8 inhibition for 5'-Br ), while smaller halogens like Cl or F optimize interactions with viral enzymes .

Stereochemical Considerations

The (1R,2S) stereochemistry of the cyclopropane-indoline fusion is critical for PLK4 inhibition. CFI-400945, a 5'-methoxy derivative with this configuration, achieves single-digit nanomolar potency and 96% tumor growth inhibition in xenograft models .

Structure-Activity Relationship (SAR) Trends

  • Antitumor Activity : Derivatives with 5'-electron-withdrawing groups (Br, OCH3) show enhanced kinase inhibition, likely due to improved hydrophobic interactions with ATP-binding pockets .
  • Antiviral Activity : 5'-Cl substitution optimizes steric and electronic compatibility with HIV-1 reverse transcriptase .

Biological Activity

4'-Bromospiro[cyclopropane-1,3'-indolin]-2'-one is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its synthesis, biological properties, and implications for therapeutic applications, supported by data tables and relevant case studies.

Structural Characteristics

The compound features a spirocyclic structure, characterized by the fusion of a cyclopropane ring with an indoline moiety. Its molecular formula is C10H8BrNO\text{C}_{10}\text{H}_{8}\text{Br}\text{N}\text{O}, and it can be represented by the following SMILES notation: C1CC12C3=C(C=C(C=C3)Br)NC2=O .

Synthesis

Recent studies have focused on the diastereoselective synthesis of spiro[cyclopropane-1,3'-indolin]-2'-ones using metal-free cyclopropanation methods. This approach has demonstrated high yields and safety compared to traditional diazo-compound methods. The synthesized derivatives were evaluated for biological activity against various cancer cell lines .

Anticancer Properties

This compound has shown promising anticancer activity in vitro. In a study evaluating its efficacy against three human cancer cell lines—DU-145 (prostate cancer), HeLa (cervical cancer), and A-549 (lung cancer)—certain derivatives exhibited an IC50 value of less than 10 μM, indicating potent cytotoxic effects .

The biological mechanisms underlying the anticancer effects are believed to involve the modulation of cellular pathways that regulate apoptosis and cell proliferation. The unique structural features of spirocyclic compounds often enhance their reactivity and interaction with biological targets .

Antimicrobial Activity

In addition to anticancer properties, derivatives of spiro[cyclopropane-1,3'-indolin]-2'-one have been noted for their antimicrobial activity. Some compounds in this class have demonstrated effectiveness against various bacterial strains, making them potential candidates for developing new antimicrobial agents .

Comparative Analysis of Similar Compounds

To better understand the biological activity of this compound, it is beneficial to compare it with structurally similar compounds. The following table summarizes notable derivatives and their unique aspects:

Compound NameStructural FeaturesUnique Aspects
Spiro[indoline-3,4'-pyrrolidine]-2-carboxylic acidIndoline core with pyrrolidine ringExhibits distinct neuroprotective properties
Spiro[indoline-3,4'-oxindole]-2-carboxylic acidOxindole structureKnown for its anticancer activity
Spiro[coumarin-indole]-2-carboxylic acidCoumarin fused with indoleAntimicrobial properties

These compounds share a common structural motif that enhances their reactivity and potential applications in medicinal chemistry .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Study on Cancer Cell Lines : A comprehensive study evaluated various synthesized derivatives against DU-145, HeLa, and A-549 cells. Compounds 3b and 3i were particularly noted for their low IC50 values, suggesting strong anticancer potential .
  • Antimicrobial Efficacy : Another investigation assessed the antimicrobial properties of spirocyclic derivatives, revealing significant activity against Gram-positive bacteria, which could lead to new treatments for bacterial infections .

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